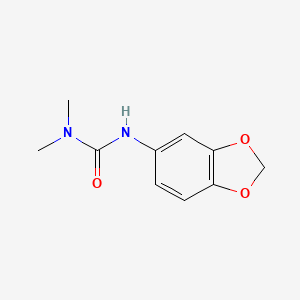![molecular formula C15H13Cl2FN2O3S B4195468 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-fluorophenyl)alaninamide](/img/structure/B4195468.png)
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-fluorophenyl)alaninamide
Übersicht
Beschreibung
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-fluorophenyl)alaninamide, commonly known as DAA-1106, is a chemical compound that has been widely studied for its potential applications in the field of neuroscience. This compound belongs to the class of sulfonylurea derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.
Wirkmechanismus
DAA-1106 binds to the PBR with high affinity, leading to a range of downstream effects. These include the modulation of mitochondrial function, the regulation of neuroinflammation, and the promotion of neurogenesis. The precise mechanism of action of DAA-1106 is still being elucidated, but it is thought to involve the activation of intracellular signaling pathways and the modulation of gene expression.
Biochemical and Physiological Effects:
DAA-1106 has been found to exhibit a range of interesting biochemical and physiological effects. These include the promotion of mitochondrial biogenesis and function, the regulation of oxidative stress, and the modulation of neuroinflammation. In addition, DAA-1106 has been found to promote neurogenesis and enhance cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DAA-1106 is its high selectivity for the PBR, which allows for specific targeting of this receptor in experimental settings. In addition, DAA-1106 has been found to exhibit good pharmacokinetic properties, including good blood-brain barrier penetration and a long half-life. However, one limitation of DAA-1106 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of exciting future directions for research on DAA-1106. These include further elucidation of its mechanism of action, exploration of its potential therapeutic applications in neurological disorders, and development of more potent and selective analogs. In addition, there is growing interest in the use of DAA-1106 as a tool compound for studying the PBR and its role in brain function and disease.
Wissenschaftliche Forschungsanwendungen
DAA-1106 has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a potent and selective ligand for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). This receptor is widely expressed in the brain and has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O3S/c1-9(15(21)19-13-5-3-2-4-12(13)18)20-24(22,23)14-8-10(16)6-7-11(14)17/h2-9,20H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMRZRNRHPPOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3-benzodioxol-5-yl)-2-(dibenzo[b,d]furan-3-ylamino)ethanone](/img/structure/B4195392.png)
![dispiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxane-2',3''-indol]-2''(1''H)-one](/img/structure/B4195394.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-(1-pyrrolidinyl)-1-propanamine](/img/structure/B4195403.png)
![4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide](/img/structure/B4195405.png)
![ethyl 1-({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate](/img/structure/B4195413.png)
![2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4195419.png)
![N-benzyl-3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thio}-3-phenylpropanamide](/img/structure/B4195427.png)
![4-chloro-N-{2-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4195430.png)

![methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4195444.png)
![methyl {4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetate](/img/structure/B4195448.png)

![2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate](/img/structure/B4195461.png)
![N-(4-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4195505.png)